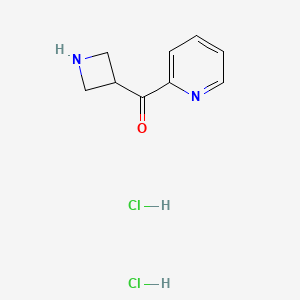

Azetidin-3-yl(pyridin-2-yl)methanone dihydrochloride

Descripción

Historical Context and Discovery

The historical development of this compound can be traced through the broader evolution of azetidine chemistry, which has its origins in early twentieth-century heterocyclic research. The foundational work on azetidine compounds dates back to 1907, when initial investigations into four-membered heterocyclic systems began to emerge in the chemical literature. These early studies established the basic principles of azetidine synthesis and reactivity that would later enable the development of more complex derivatives such as the pyridine-substituted variants.

The systematic exploration of azetidine derivatives gained momentum throughout the mid-twentieth century as researchers recognized the unique properties imparted by four-membered ring systems. The discovery of penicillin by Alexander Fleming and subsequent investigations into beta-lactam antibiotics highlighted the biological importance of four-membered heterocycles, though these early studies focused primarily on azetidinone structures rather than the saturated azetidine systems. This antibiotic research nonetheless provided crucial insights into the synthesis and modification of four-membered nitrogen-containing rings.

The specific synthesis and characterization of this compound emerged from later developments in heterocyclic chemistry that sought to combine the unique properties of azetidines with other heterocyclic systems. The incorporation of pyridine moieties into azetidine frameworks represents a more recent advancement, reflecting the growing sophistication of synthetic methodologies and the recognition of hybrid heterocyclic systems as valuable research targets. The development of reliable synthetic routes to such compounds required advances in both azetidine chemistry and ketone formation methodologies.

The emergence of this compound as a commercially available research chemical reflects the broader trend toward the systematic preparation and characterization of heterocyclic building blocks for chemical research. The establishment of standardized synthetic procedures, characterization protocols, and storage conditions represents the culmination of decades of methodological development in heterocyclic chemistry. Contemporary availability of this compound through chemical suppliers indicates its recognition as a valuable synthetic intermediate and research tool.

Nomenclature and Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The primary name begins with "azetidin-3-yl," indicating the four-membered saturated nitrogen heterocycle with substitution at the 3-position. This nomenclature system clearly identifies both the ring size and the specific substitution pattern, providing unambiguous structural information to researchers and chemical suppliers.

The "(pyridin-2-yl)methanone" portion of the name describes the ketone functionality that connects the azetidine ring to the pyridine system. The "pyridin-2-yl" designation specifies attachment at the 2-position of the pyridine ring, while "methanone" indicates the presence of a ketone carbonyl group. This systematic approach to naming ensures that the complete connectivity pattern of the molecule can be determined directly from its chemical name, facilitating accurate communication among researchers and preventing structural ambiguity.

The "dihydrochloride" suffix indicates the specific salt form of the compound, specifying that two equivalents of hydrochloric acid have been incorporated to form the final crystalline material. This nomenclature convention is essential for distinguishing between different salt forms of the same organic base, as these forms can exhibit significantly different physical and chemical properties. The dihydrochloride designation also provides information about the compound's likely protonation state and its behavior in aqueous solutions.

Alternative naming systems for this compound include the Chemical Abstracts Service registry approach, which assigns the unique identifier 2095410-16-3 to distinguish this specific molecular entity from related structures. The International Chemical Identifier system provides additional structural encoding through its standardized string representation, enabling computer-based chemical database searches and structural comparisons. These multiple nomenclature systems work together to provide comprehensive identification and classification of the compound within the broader chemical literature.

| Nomenclature System | Identifier | Description |

|---|---|---|

| IUPAC Name | This compound | Systematic chemical name |

| CAS Registry Number | 2095410-16-3 | Unique chemical identifier |

| Molecular Formula | C9H12Cl2N2O | Elemental composition |

| InChI Key | VIYVIKULPZBXCV-UHFFFAOYSA-N | Structural hash identifier |

Position in Heterocyclic Chemistry

This compound occupies a significant position within the broader field of heterocyclic chemistry as an exemplar of hybrid heterocyclic systems that combine multiple ring types. The compound represents an intersection between four-membered and six-membered nitrogen heterocycles, demonstrating how different heterocyclic motifs can be integrated to create novel molecular architectures. This structural approach has become increasingly important in contemporary heterocyclic research as chemists seek to access new chemical space through systematic combination of established heterocyclic frameworks.

The azetidine component of this compound belongs to the class of saturated four-membered heterocycles, which are distinguished by their significant ring strain and unique reactivity patterns. Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry, though they are relatively rare structural motifs in natural products. The inherent strain energy of the azetidine ring system contributes to distinctive chemical behavior, including enhanced reactivity toward ring-opening reactions and unique substitution patterns that differ markedly from their larger ring analogs.

The pyridine moiety in this compound provides a well-established six-membered aromatic heterocyclic framework that contributes electron-deficient character to the overall molecular system. Pyridine rings are among the most common heterocyclic units in both natural products and synthetic compounds, offering predictable electronic properties and well-understood reactivity patterns. The combination of pyridine with azetidine creates a molecular system that benefits from the stability and versatility of the pyridine ring while incorporating the unique reactivity characteristics of the strained azetidine system.

The ketone linkage between these heterocyclic components serves both as a synthetic handle for further modification and as an electronic communication pathway between the two ring systems. This carbonyl bridge allows for potential electronic interactions between the azetidine and pyridine rings while maintaining sufficient structural flexibility to accommodate various conformations. The resulting hybrid system demonstrates how traditional heterocyclic chemistry can be extended through creative combination of established structural motifs to generate compounds with novel properties and potential applications.

Recent advances in azetidine chemistry have highlighted the growing importance of these four-membered heterocycles in synthetic methodology development. Strain-release driven reactions of azetidines have emerged as powerful tools for creating complex molecular architectures, while new synthetic approaches have expanded access to functionalized azetidine derivatives. The incorporation of azetidines into drug discovery programs has further emphasized their significance in contemporary chemical research, leading to increased interest in hybrid systems that combine azetidines with other heterocyclic frameworks.

Research Significance in Chemical Sciences

The research significance of this compound extends across multiple domains of chemical science, reflecting the compound's utility as both a synthetic building block and a subject of fundamental research. The compound's unique structural features make it particularly valuable for investigating the reactivity patterns of strained heterocyclic systems and for developing new synthetic methodologies that exploit the distinctive properties of four-membered rings. Contemporary research has increasingly focused on azetidine-containing compounds due to their potential applications in drug discovery and their role in advancing heterocyclic synthesis techniques.

In synthetic chemistry research, this compound serves as a versatile intermediate for accessing more complex molecular architectures. The compound's dual heterocyclic character provides multiple sites for chemical modification, enabling researchers to explore diverse synthetic transformations and develop new reaction protocols. Recent studies have demonstrated that azetidine derivatives can undergo strain-release driven spirocyclization reactions, ring-expansion processes, and various substitution reactions that generate structurally diverse products. The presence of the pyridine moiety adds additional synthetic versatility through its capacity for electrophilic substitution, coordination chemistry, and nitrogen-based transformations.

The compound's significance in medicinal chemistry research stems from the growing recognition of azetidines as privileged scaffolds in drug discovery programs. Azetidine-containing molecules have gained popularity in pharmaceutical research due to their unique three-dimensional structures and their ability to serve as bioisosteres for other heterocyclic systems. The rigid four-membered ring geometry of azetidines can provide advantageous pharmacokinetic properties and novel binding interactions with biological targets. The combination of azetidine with pyridine in a single molecular framework offers additional opportunities for fine-tuning biological activity through strategic modification of either heterocyclic component.

Fundamental research investigations using this compound have contributed to advancing understanding of heterocyclic reactivity and electronic structure. The compound serves as a model system for studying the effects of ring strain on chemical behavior and for investigating electronic communication between different heterocyclic units. Theoretical chemistry studies have used similar compounds to explore the relationship between molecular structure and reactivity, providing insights that inform the design of new synthetic targets and reaction conditions.

| Research Domain | Application | Key Features |

|---|---|---|

| Synthetic Chemistry | Building block for complex molecules | Multiple reactive sites, strain-release potential |

| Medicinal Chemistry | Drug discovery scaffold | Bioisostere potential, rigid geometry |

| Theoretical Chemistry | Model system for electronic structure | Strain effects, heterocyclic interactions |

| Methodology Development | New reaction protocols | Unique reactivity patterns, synthetic versatility |

The ongoing research significance of this compound is further evidenced by its commercial availability through multiple chemical suppliers and its inclusion in various chemical databases. The establishment of standardized synthetic procedures and characterization protocols has facilitated broader research access to this compound, enabling investigations across diverse research groups and institutions. Contemporary research trends suggest continued interest in azetidine-containing compounds as synthetic targets and research tools, indicating that this compound will likely remain an important compound in chemical research for the foreseeable future.

Propiedades

IUPAC Name |

azetidin-3-yl(pyridin-2-yl)methanone;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O.2ClH/c12-9(7-5-10-6-7)8-3-1-2-4-11-8;;/h1-4,7,10H,5-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIYVIKULPZBXCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C(=O)C2=CC=CC=N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis via Ring Contraction and Cyclization

Method A: Ring Contraction of Pyrrolidinones

- Starting from N-sulfonylpyrrolidinones, the process involves nucleophilic addition, N–C(O) cleavage, and subsequent cyclization to form azetidines.

- A typical procedure involves:

- Nucleophilic addition of a base such as potassium carbonate in a polar aprotic solvent (e.g., acetonitrile).

- Bromination with N-bromosuccinimide (NBS) to generate α-bromo derivatives.

- Intramolecular cyclization facilitated by nucleophilic attack, leading to azetidine ring formation.

- The method is versatile, allowing the synthesis of various azetidines by employing alcohols and amines as nucleophiles.

- Yields are optimized using bases like K2CO3 at moderate temperatures (~60°C).

Data Table 1: Typical Reaction Conditions for Ring Contraction

| Step | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| Bromination | NBS | Acetonitrile | Room temp | 80-90% | Controlled addition |

| Cyclization | Base (K2CO3) | Acetonitrile | ~60°C | 70-85% | Intramolecular ring closure |

Photocatalytic [2+2] Cycloaddition

Method B: Visible Light-Induced Cycloaddition

- Utilizes photocatalysis with iridium complexes (e.g., fac-[Ir(dFppy)3]) under blue LED irradiation.

- 2-Isoxazoline-3-carboxylates undergo [2+2] cycloaddition with alkenes to form azetidines.

- This method allows the synthesis of azetidines with high stereoselectivity.

- Reaction conditions involve:

- Catalysts: 0.2-2 mol% of iridium complex.

- Solvent: Acetonitrile.

- Light source: Blue LEDs.

- Temperature: Ambient to 45°C.

Data Table 2: Photocatalytic Cycloaddition Conditions

| Parameter | Specification | Notes |

|---|---|---|

| Catalyst | fac-[Ir(dFppy)3], 0.2-2 mol% | |

| Light | Blue LEDs | 450 nm wavelength |

| Solvent | Acetonitrile | |

| Temperature | Ambient to 45°C |

Nucleophilic Substitution and Coupling

Method C: Coupling of Azetidine Precursors with Pyridinyl Derivatives

- Starting from azetidin-3-yl intermediates bearing reactive leaving groups (e.g., mesylates, halides).

- Nucleophilic substitution with pyridin-2-yl derivatives, often using bases like DIPEA or TEA.

- Final steps involve salt formation with HCl to generate the dihydrochloride.

- The process typically involves:

- Activation of the azetidine core via mesylation.

- Nucleophilic attack on the activated intermediate with pyridin-2-yl amines or derivatives.

- Purification by chromatography or recrystallization.

- Salt formation by treatment with HCl in suitable solvents.

Data Table 3: Typical Coupling Conditions

| Step | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| Activation | Methanesulfonyl chloride | Dichloromethane | 0°C to room temp | 80-90% | |

| Nucleophilic substitution | Pyridin-2-yl amine | Acetone or DCM | Room temp | 70-85% | |

| Salt formation | HCl in ethanol | - | Reflux | Quantitative |

Final Salt Formation

- The free base azetidin-3-yl(pyridin-2-yl)methanone is dissolved in anhydrous ethanol or methanol.

- Excess HCl gas or HCl solution is bubbled or added to precipitate the dihydrochloride salt.

- The salt is filtered, washed, and dried under vacuum.

- The dihydrochloride form enhances compound stability and solubility.

- Typical yield of salt formation exceeds 95%.

Summary of Research Findings

Análisis De Reacciones Químicas

Types of Reactions

Azetidin-3-yl(pyridin-2-yl)methanone dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may use potassium permanganate in an acidic medium, while reduction reactions may use lithium aluminum hydride in an anhydrous solvent .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield pyridin-2-ylmethanone derivatives, while reduction may yield azetidine derivatives .

Aplicaciones Científicas De Investigación

Chemistry

Azetidin-3-yl(pyridin-2-yl)methanone dihydrochloride serves as a building block in organic synthesis. Its unique structure allows for the formation of diverse derivatives that can be utilized in further chemical reactions. It is particularly valuable in the development of novel compounds with specific pharmacological properties.

Biology

In biological research, this compound is employed as a tool for studying enzyme interactions and biochemical pathways. Its ability to modulate enzyme activity positions it as a candidate for investigating metabolic processes and signaling pathways within cells.

Medicine

The compound shows promise in medicinal chemistry, particularly in drug design and development. Its structural features may confer specific pharmacological properties beneficial for treating various diseases. Research has indicated that it may act as an inhibitor for certain enzymes and receptors, leading to potential therapeutic applications .

Industrial Applications

In industrial contexts, this compound can be utilized in the production of polymers and other materials. Its chemical reactivity allows it to participate in polymerization processes, contributing to the development of new materials with desirable properties.

Case Studies and Research Findings

Recent studies have highlighted the following findings regarding this compound:

- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders.

- Binding Affinity Studies : Interaction studies have shown that this compound exhibits significant binding affinities to various biological targets, which could lead to novel therapeutic strategies .

- Synthetic Routes : The synthesis typically involves multi-step reactions where azetidine reacts with pyridin-2-ylmethanone under controlled conditions to yield high-purity products suitable for research applications.

Mecanismo De Acción

The mechanism of action of azetidin-3-yl(pyridin-2-yl)methanone dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Key Observations

Structural Complexity and Bioactivity: The target compound’s simplicity (azetidine + pyridine) contrasts with 15d and 17b, which incorporate quinoline or benzophenone groups. These bulkier substituents may enhance binding to epigenetic targets (e.g., EZH2/HDACs) but reduce solubility .

Physicochemical Properties: Hydrochloride salts generally improve water solubility, critical for in vivo applications. For instance, 17b and 15d are recrystallized from methanol/acetonitrile, suggesting moderate polarity . The high melting point of 15d (>250°C) reflects its rigid, aromatic-rich structure, whereas the target compound’s melting point remains unreported but is likely lower due to its simpler scaffold.

Synthetic Efficiency :

- 15d achieves a higher yield (72.3%) than 17b (56.1%), attributed to optimized benzoylation steps using TEA and DCM . The target compound’s synthesis is undisclosed but may follow analogous routes.

Commercial and Industrial Relevance :

- The target compound and CAS 1286274-40-5 are marketed for industrial and research use, underscoring their versatility in drug discovery pipelines .

Actividad Biológica

Azetidin-3-yl(pyridin-2-yl)methanone dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and related research findings.

Structure and Properties

This compound consists of an azetidine ring linked to a pyridine moiety through a carbonyl group. Its molecular formula is , indicating the presence of two hydrochloride groups that enhance its solubility in aqueous environments.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : The compound has been studied for its potential to inhibit bacterial growth, suggesting possible applications in treating infections.

- Anti-inflammatory Effects : Preliminary studies indicate that it may reduce inflammation, which could be beneficial in various inflammatory conditions.

- Anticancer Properties : There is emerging evidence supporting its role in cancer therapy, although more detailed studies are required to elucidate its efficacy and mechanisms in this context.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other compounds featuring similar structural motifs:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Piperidin-3-yl(pyridin-2-yl)methanone | Similar core structure | Exhibits different biological activity due to piperidine ring |

| Azabenzimidazole Compounds | Contains nitrogen heterocycles | Known for potent enzyme inhibition properties |

| 4-(Azetidin-3-yl)piperazin derivatives | Incorporates piperazine moiety | Enhanced binding affinities for specific targets |

The combination of an azetidine ring with a pyridine substituent in this compound may confer unique pharmacological properties not seen in other compounds.

Case Studies and Research Findings

- Study on Antimicrobial Activity : A study evaluating the antimicrobial properties of azetidin derivatives found that this compound demonstrated significant activity against several bacterial strains, indicating its potential as a lead compound for antibiotic development.

- Anti-inflammatory Research : In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting a mechanism by which it may ameliorate inflammatory responses.

- Cancer Cell Line Studies : Research involving cancer cell lines revealed that azetidin derivatives could induce apoptosis in certain types of cancer cells, highlighting their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Azetidin-3-yl(pyridin-2-yl)methanone dihydrochloride, and how can reaction efficiency be optimized?

- Methodology : Multi-step synthesis typically involves coupling azetidine derivatives with pyridine-based precursors via nucleophilic substitution or catalytic cross-coupling reactions. Optimization includes adjusting solvent polarity (e.g., DMF or THF), temperature (40–80°C), and stoichiometry of reagents. Purity is monitored using HPLC (C18 column, acetonitrile/water mobile phase) to ensure >98% yield . Reaction efficiency can be improved by employing microwave-assisted synthesis or transition-metal catalysts (e.g., Pd/C) to reduce side products .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodology :

- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm structural integrity. Key signals include azetidine ring protons (δ 3.5–4.0 ppm) and pyridine aromatic protons (δ 7.5–8.5 ppm) .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺ or [M+2H]²⁺) validate molecular weight. Isotopic patterns confirm chloride counterions .

- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (N-H stretches) verify functional groups .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodology : Stability is assessed via accelerated degradation studies (40°C/75% RH for 1 month). HPLC tracks impurity profiles. The compound is hygroscopic; store in airtight containers under nitrogen at -20°C. Avoid exposure to light (photodegradation risk) .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodology : Use PPE (gloves, lab coat, goggles) and fume hoods to prevent inhalation/contact. Emergency procedures include rinsing eyes with water (15+ minutes for exposure) and using activated charcoal for accidental ingestion. Spills require neutralization with inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular structure, and what challenges arise during refinement?

- Methodology : Single-crystal X-ray diffraction (Cu-Kα radiation, λ=1.5418 Å) with SHELX programs (SHELXL for refinement). Challenges include handling twinned crystals or low-resolution data (<1.0 Å). Hydrogen bonding networks (e.g., N-H···Cl interactions) are analyzed using Olex2 or Mercury. Thermal displacement parameters (Ueq) must be carefully modeled to avoid overfitting .

Q. What strategies resolve contradictions between computational predictions and experimental data in structure-activity relationship (SAR) studies?

- Methodology :

- Docking Studies (AutoDock Vina) : Compare binding poses of the compound with target proteins (e.g., kinase inhibitors).

- Experimental Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Discrepancies may arise from solvent effects or protonation states; adjust computational parameters (e.g., pH-dependent tautomerism) .

Q. How can chromatographic methods be optimized to separate enantiomers or diastereomers of this compound?

- Methodology : Chiral stationary phases (e.g., Chiralpak IA or IB) with hexane/isopropanol mobile phases. Adjust flow rate (1.0 mL/min) and column temperature (25–40°C). Validate resolution (Rs >1.5) using UV detection at 254 nm. For diastereomers, reverse-phase HPLC with gradient elution (water/acetonitrile + 0.1% TFA) is effective .

Q. What analytical approaches quantify trace impurities in batch synthesis?

- Methodology : LC-MS/MS with MRM (multiple reaction monitoring) mode detects impurities at ppm levels. Calibration curves using certified reference standards (e.g., USP-grade) ensure accuracy. For genotoxic impurities, employ derivatization-GC/MS with LOD <0.1% .

Q. How does the compound behave under non-ambient conditions (e.g., high pressure or extreme pH)?

- Methodology : High-pressure NMR or FT-IR (up to 500 MPa) evaluates conformational changes. pH stability studies (1–13) monitored by UV-Vis spectroscopy (λ=280 nm) reveal protonation-dependent degradation pathways .

Methodological Notes

- Crystallography : Use SHELXD for phase determination in twinned crystals. Apply the TwinRotMat algorithm for refinement .

- Analytical Chemistry : Cross-validate HPLC results with NMR integration for quantitative purity .

- Safety : Regularly audit storage conditions using humidity indicators and conduct COSHH risk assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.